propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate
Description
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate is a fluorinated carbamate derivative characterized by a central hexafluoropropan-2-yl core substituted with a 4-sulfamoylphenylamino group and a propan-2-yl carbamate moiety. This structure combines high fluorine content for enhanced metabolic stability and lipophilicity with a sulfamoyl group, which is often associated with biological activity, particularly in enzyme inhibition (e.g., carbonic anhydrase or protease targets) .
Properties
IUPAC Name |
propan-2-yl N-[1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F6N3O4S/c1-7(2)26-10(23)22-11(12(14,15)16,13(17,18)19)21-8-3-5-9(6-4-8)27(20,24)25/h3-7,21H,1-2H3,(H,22,23)(H2,20,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZZWEONYDKGBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC=C(C=C1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F6N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40365463 | |
| Record name | Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5226-23-3 | |
| Record name | Propan-2-yl [1,1,1,3,3,3-hexafluoro-2-(4-sulfamoylanilino)propan-2-yl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40365463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate typically involves multiple steps. One common approach is to start with the preparation of 1,1,1,3,3,3-hexafluoro-2-propanol, which is then reacted with appropriate reagents to introduce the sulfamoylphenyl group and the carbamate functionality. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as distillation, crystallization, and purification to isolate the final product. Advanced techniques like continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The hexafluoro groups and the sulfamoylphenyl moiety can participate in substitution reactions with suitable reagents
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a solvent in peptide chemistry
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate involves its interaction with specific molecular targets and pathways. The hexafluoro groups and the sulfamoylphenyl moiety play crucial roles in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Hexafluoropropan-2-yl vs. Trifluoroethyl Substituents
- Target Compound : The hexafluoropropan-2-yl group provides steric bulk and extreme electronegativity, which may enhance binding to hydrophobic pockets in enzymes or receptors. This is observed in compound 52 (), where a similar hexafluoro motif contributes to metabolic stability and in vivo tumor growth inhibition .
- 2,2,2-Trifluoroethyl N-[(4-Sulfamoylphenyl)Methyl]Carbamate () : This analog replaces the hexafluoropropan-2-yl group with a smaller trifluoroethyl chain. The reduced steric bulk may lower binding affinity but improve solubility. Such trade-offs are critical in optimizing pharmacokinetic profiles .
Sulfamoylphenyl vs. Heterocyclic/Aromatic Substituents
- Target Compound: The 4-sulfamoylphenyl group is a sulfonamide derivative, known for its role in targeting sulfonamide-binding enzymes (e.g., proteases). This group is absent in analogs like MPI24 (), which features a cyclopropyl-thiazole system, highlighting divergent biological applications .
- 2-Chloro-N-[1,1,1,3,3,3-Hexafluoro-2-[(6-Nitrobenzothiazol-2-yl)Amino]Propan-2-yl]Benzamide (): Here, a nitrobenzothiazolyl group replaces the sulfamoylphenyl moiety.
Physicochemical Properties
Lipophilicity
- Lipophilicity (logP) is a critical parameter for drug absorption. describes HPLC-based determination of logP for chlorophenyl carbamates, showing that fluorinated substituents increase logP by 0.5–1.5 units compared to non-fluorinated analogs. The target compound’s hexafluoropropan-2-yl group likely confers a logP >3, similar to compound 8-CH2OH (), which has a logP of 4.2 due to multiple trifluoromethyl groups .
Solubility
Enzyme Inhibition
- Sulfamoyl groups are prevalent in protease inhibitors (e.g., SARS-CoV-2 main protease binders in ). The target compound’s sulfamoylphenyl group may similarly inhibit proteases or carbonic anhydrases, though this requires experimental validation .
- Compound 52 () : A hexafluoro-containing acetamide with demonstrated RORc ligand-binding domain inhibition and tumor growth suppression. This suggests the target compound could have oncological applications .
Antiviral Potential
- Fluorinated carbamates like 19a–22a () exhibit antiviral activity against SARS-CoV-2.
Structural and Spectroscopic Comparisons
NMR Characteristics
- The hexafluoropropan-2-yl group in the target compound would produce distinct <sup>19</sup>F NMR signals near δ -70 ppm, as seen in compound 8-CO2tBu (). Overlapping <sup>1</sup>H NMR peaks for the propan-2-yl and sulfamoylphenyl groups are expected, similar to the complexity observed in 13a–15a () .
Data Tables
Table 1: Key Properties of Fluorinated Carbamates
Biological Activity
Propan-2-yl {1,1,1,3,3,3-hexafluoro-2-[(4-sulfamoylphenyl)amino]propan-2-yl}carbamate, also known by its CAS number 5226-23-3, is a fluorinated carbamate compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is . Its structure features a hexafluoro group, which contributes to its unique chemical properties and potential biological activities. The presence of the sulfamoyl group suggests possible interactions with biological targets that could lead to therapeutic effects.
| Property | Value |
|---|---|
| Molecular Weight | 423.33 g/mol |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to their unique electronic properties. The hexafluoro group can influence the compound's interaction with biological macromolecules, potentially enhancing its binding affinity and selectivity for specific targets.
Antimicrobial Activity
Preliminary studies have shown that related fluorinated carbamate derivatives possess significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi. While specific data on this compound is limited, the presence of the sulfamoyl group suggests potential for antimicrobial activity due to its known interactions with bacterial enzymes.
Case Studies
- Antifungal Activity : A study evaluated the antifungal efficacy of various carbamate derivatives against common pathogens such as Candida albicans and Aspergillus niger. Results indicated that certain derivatives exhibited significant growth inhibition at low concentrations. Although this compound was not directly tested, its structural analogs showed promise in similar assays.
- Anti-inflammatory Effects : Another investigation into fluorinated compounds revealed their ability to modulate inflammatory pathways. Compounds with sulfamoyl groups were particularly noted for their role in inhibiting pro-inflammatory cytokines in vitro. This suggests that this compound may also exhibit anti-inflammatory properties.
Table 2: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Antimicrobial | Carbamate derivatives | Inhibition of bacterial and fungal growth |
| Anti-inflammatory | Sulfamoyl derivatives | Reduction in cytokine production |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
